
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of a cyclopropyl-substituted amidoxime with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: This compound is similar but lacks the piperidine ring, which can affect its biological activity and chemical properties.
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, which can influence its reactivity and applications.
Uniqueness
1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine is unique due to the combination of the oxadiazole and piperidine rings, which can confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C11H18N4O/c12-9-3-5-15(6-4-9)7-10-13-11(16-14-10)8-1-2-8/h8-9H,1-7,12H2 |
InChI Key |
DDSSGXBJUXSUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



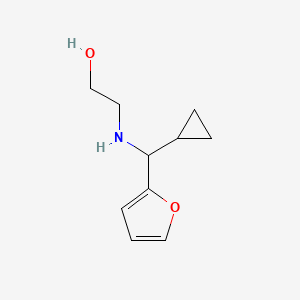
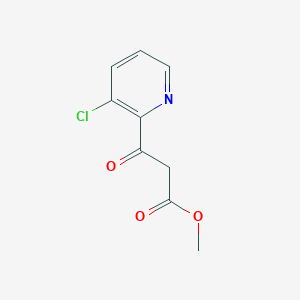
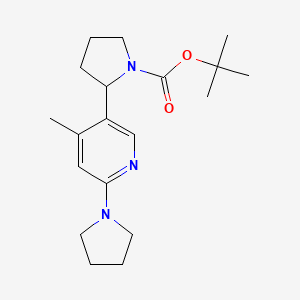
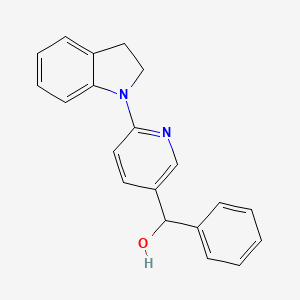
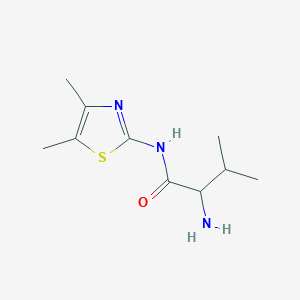
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
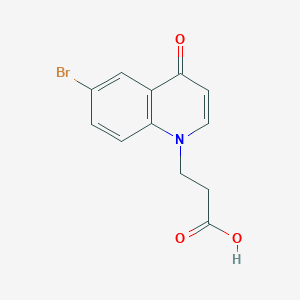

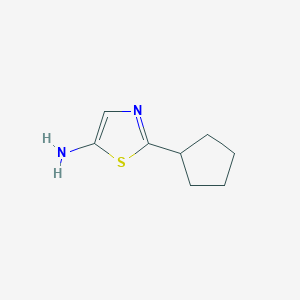

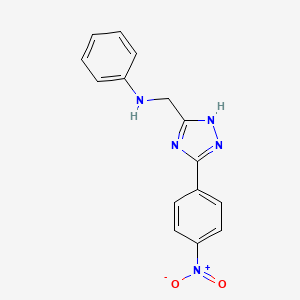
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)

